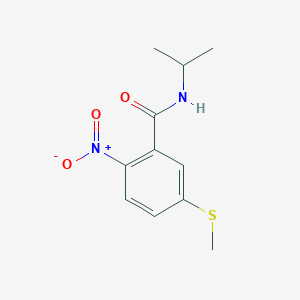
N-(1H-benzimidazol-2-yl)-3-methylsulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-benzimidazol-2-yl)-3-methylsulfonylbenzamide is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. It is a benzimidazole derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of N-(1H-benzimidazol-2-yl)-3-methylsulfonylbenzamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication and transcription. It has also been reported to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects
N-(1H-benzimidazol-2-yl)-3-methylsulfonylbenzamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been reported to inhibit the replication of viruses and fungi. It has also been studied for its potential use as a fluorescent probe for detecting DNA damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1H-benzimidazol-2-yl)-3-methylsulfonylbenzamide in lab experiments is its potential use as a fluorescent probe for detecting DNA damage. Additionally, it has been reported to exhibit antitumor, antiviral, and antifungal activities, making it a potential candidate for drug development. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of N-(1H-benzimidazol-2-yl)-3-methylsulfonylbenzamide. One of the potential directions is to further investigate its mechanism of action and identify its molecular targets. Additionally, it may be studied for its potential use as a therapeutic agent for various diseases such as cancer, viral infections, and fungal infections. Furthermore, its potential use as a fluorescent probe for detecting DNA damage may be explored further.
Métodos De Síntesis
The synthesis of N-(1H-benzimidazol-2-yl)-3-methylsulfonylbenzamide has been reported in various studies. One of the common methods involves the reaction of 2-aminobenzimidazole with 3-methylsulfonylbenzoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then stirred under reflux conditions for several hours, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
N-(1H-benzimidazol-2-yl)-3-methylsulfonylbenzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and molecular biology. It has been reported to exhibit antitumor, antiviral, and antifungal activities. Additionally, it has been studied for its potential use as a fluorescent probe for detecting DNA damage.
Propiedades
IUPAC Name |
N-(1H-benzimidazol-2-yl)-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-22(20,21)11-6-4-5-10(9-11)14(19)18-15-16-12-7-2-3-8-13(12)17-15/h2-9H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVNWNBCGBPKMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-benzimidazol-2-yl)-3-methylsulfonylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-tert-butyl-2-[(3-methylphenyl)methyl]-N-[3-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide](/img/structure/B7480769.png)

![2,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B7480780.png)
![2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide](/img/structure/B7480786.png)

![N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7480811.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7480818.png)
![N-(1H-benzimidazol-2-yl)-2-[(4-chlorophenyl)methylsulfanyl]acetamide](/img/structure/B7480827.png)



![Ethyl 4-[4-[(4-acetamidophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7480857.png)